4-Chloro-2-(difluoromethyl)-6-methylpyrimidine
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Overview
Description
4-Chloro-2-(difluoromethyl)-6-methylpyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of chloro, difluoromethyl, and methyl groups in this compound imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine typically involves the introduction of chloro, difluoromethyl, and methyl groups onto a pyrimidine ring. One common method is the nucleophilic substitution reaction, where a suitable pyrimidine precursor is reacted with chlorinating agents and difluoromethylating reagents under controlled conditions. For example, the reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with appropriate nucleophiles can yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to isolate the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in achieving efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(difluoromethyl)-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, which can be further functionalized for various applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Chloro-2-(difluoromethyl)-6-methylpyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a building block for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and disrupting metabolic pathways. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity towards certain targets, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(difluoromethyl)aniline
- 4-Chloro-2-(difluoromethyl)-6-ethylpyrimidine
Uniqueness
4-Chloro-2-(difluoromethyl)-6-methylpyrimidine is unique due to the specific combination of chloro, difluoromethyl, and methyl groups on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The difluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in various applications .
Properties
IUPAC Name |
4-chloro-2-(difluoromethyl)-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2/c1-3-2-4(7)11-6(10-3)5(8)9/h2,5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOHFLKTRKGDDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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